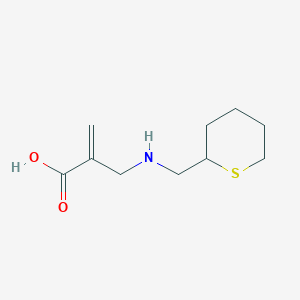
2-((((Tetrahydro-2H-thiopyran-2-yl)methyl)amino)methyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((Tetrahydro-2H-thiopyran-2-yl)methyl)amino)methyl)acrylicacid is a complex organic compound featuring a thiopyran ring, an amino group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((Tetrahydro-2H-thiopyran-2-yl)methyl)amino)methyl)acrylicacid typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-thiopyran with formaldehyde and an amine, followed by the addition of acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((((Tetrahydro-2H-thiopyran-2-yl)methyl)amino)methyl)acrylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((((Tetrahydro-2H-thiopyran-2-yl)methyl)amino)methyl)acrylicacid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((Tetrahydro-2H-thiopyran-2-yl)methyl)amino)methyl)acrylicacid involves its interaction with specific molecular targets. The thiopyran ring and amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The acrylic acid moiety can participate in covalent bonding with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate: Similar in structure but with a different functional group.
Tetrahydro-2H-thiopyran-2-yl derivatives: Compounds with similar thiopyran rings but different substituents.
Uniqueness
2-((((Tetrahydro-2H-thiopyran-2-yl)methyl)amino)methyl)acrylicacid is unique due to its combination of a thiopyran ring, an amino group, and an acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
2-[(thian-2-ylmethylamino)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-8(10(12)13)6-11-7-9-4-2-3-5-14-9/h9,11H,1-7H2,(H,12,13) |
InChI Key |
WFOBXQZHOKEQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNCC1CCCCS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


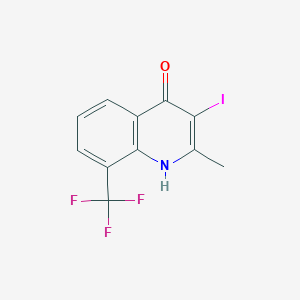
![Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate](/img/structure/B13018701.png)
![Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13018703.png)
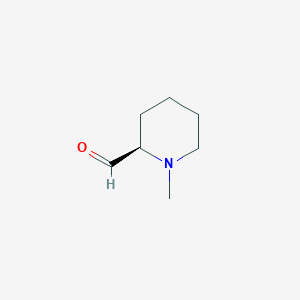
![5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride](/img/structure/B13018728.png)
![octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13018736.png)
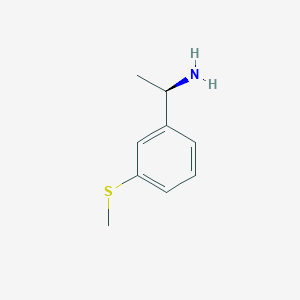
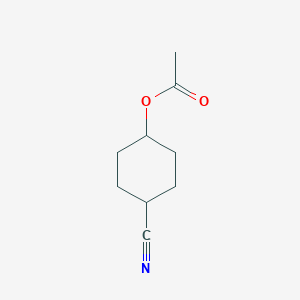
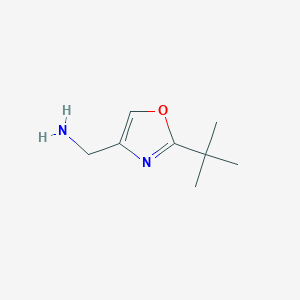
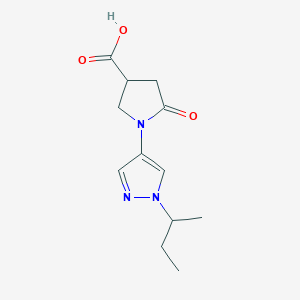
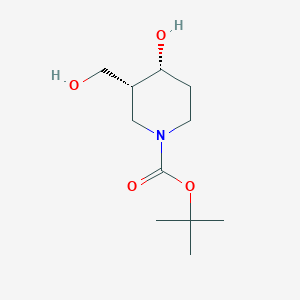
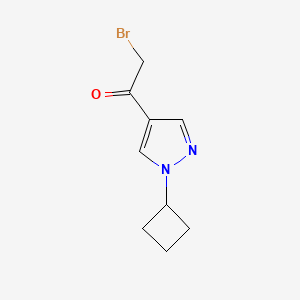
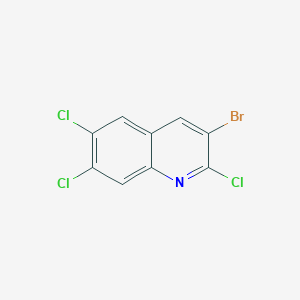
![tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate](/img/structure/B13018763.png)
